molecular formula C24H21FN4O4 B11228278 N-(3-fluorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide

N-(3-fluorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide

Cat. No.: B11228278
M. Wt: 448.4 g/mol
InChI Key: CEEKRLRWNIBMID-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses. The presence of fluorine and methoxy groups in the structure can significantly influence its chemical properties and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting with a substituted pyrimidine and reacting it with a suitable aldehyde or ketone.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with the pyrido[2,3-d]pyrimidine intermediate.

    Attachment of the Methoxyphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the methoxyphenyl moiety.

    Acetylation: The final step involves acetylation to introduce the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to modify the pyrido[2,3-d]pyrimidine core or other parts of the molecule. Typical reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where pyrido[2,3-d]pyrimidine derivatives have shown efficacy.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The fluorine and methoxy groups may enhance binding affinity and specificity, while the pyrido[2,3-d]pyrimidine core can interact with active sites or allosteric sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro- and bromo- analogs. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.

Properties

Molecular Formula

C24H21FN4O4

Molecular Weight

448.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]acetamide

InChI

InChI=1S/C24H21FN4O4/c1-14-11-15(2)26-22-21(14)23(31)28(13-20(30)27-17-8-6-7-16(25)12-17)24(32)29(22)18-9-4-5-10-19(18)33-3/h4-12H,13H2,1-3H3,(H,27,30)

InChI Key

CEEKRLRWNIBMID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3OC)CC(=O)NC4=CC(=CC=C4)F)C

Origin of Product

United States

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